molecular formula C18H22N4O2 B15187277 N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide CAS No. 134341-00-7

N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide

Cat. No.: B15187277
CAS No.: 134341-00-7
M. Wt: 326.4 g/mol
InChI Key: QVYTZNJFBAFOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(3,4-Dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This molecule is of significant interest due to its hybrid structure, incorporating two privileged scaffolds in medicinal chemistry: the 3,4-dihydro-2H-pyridine (3,4-DHPo) and the quinoline moieties . The 3,4-dihydro-2H-pyridin-1-yl group is a recognized building block for bioactive molecules, known to exhibit a broad range of biological activities, including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties . Concurrently, the 2-methylquinoline-3-carbohydrazide portion of the molecule is a derivative of quinoline, a structure frequently explored in drug discovery for its diverse biological activities. The carbohydrazide linker further enhances the molecule's potential as a versatile intermediate for the synthesis of various heterocyclic compounds. The primary research application of this reagent is as a multifunctional building block in organic synthesis and medicinal chemistry. It is particularly valuable for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. Researchers can utilize this compound to create libraries of complex molecules for high-throughput screening against various biological targets. Its structure suggests potential as a precursor for molecules that may act on the central nervous system, given the known pharmacological relevance of both dihydropyridine and quinoline derivatives. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

134341-00-7

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C18H22N4O2/c1-13-15(12-14-8-4-5-9-16(14)19-13)17(23)20-21-18(2,24)22-10-6-3-7-11-22/h4-6,8-10,12,21,24H,3,7,11H2,1-2H3,(H,20,23)

InChI Key

QVYTZNJFBAFOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NNC(C)(N3CCCC=C3)O

Origin of Product

United States

Preparation Methods

Knorr Quinoline Synthesis Modifications

The 2-methylquinoline-3-carboxylic acid precursor is synthesized via a modified Knorr reaction. Condensation of 2-methylaniline with ethyl acetoacetate in polyphosphoric acid at 120°C yields 2-methylquinolin-4-ol, which undergoes oxidation with KMnO₄ in acidic media to produce 2-methylquinoline-3-carboxylic acid. Alternative routes employ β-bromo-α,β-unsaturated amides cyclized under microwave irradiation with K₂CO₃ in DMF, achieving 85–92% yields for analogous quinoline derivatives.

Bromination and Functionalization

Selective bromination at the C3 position using POBr₃ converts the carboxylic acid to an acid bromide, facilitating subsequent hydrazide formation. This step is critical for introducing the carbohydrazide group while preserving the methyl substituent at C2.

Carbohydrazide Formation

Hydrazine Acylation

Reaction of 2-methylquinoline-3-carbonyl chloride with hydrazine hydrate in anhydrous THF at 0°C produces 2-methylquinoline-3-carbohydrazide. Optimal conditions (1:2 molar ratio, 12 h stirring) yield 78–84% product, with purity confirmed by HPLC. Excess hydrazine prevents diacylation, a common side reaction in carbohydrazide syntheses.

Dihydropyridinyl-Hydroxyethyl Side Chain Synthesis

Dihydropyridine Ring Construction

The 3,4-dihydro-2H-pyridin-1-yl group is synthesized via partial hydrogenation of 2-pyridone using H₂ and Pd/C in ethanol, achieving 90% conversion. Alternatively, cyclocondensation of γ-aminobutyraldehyde with ammonium acetate under Dean-Stark conditions forms the dihydropyridine ring with 76% efficiency.

Hydroxyethyl Functionalization

The dihydropyridinyl amine undergoes reductive amination with glycolaldehyde in methanol using NaBH₃CN as a reducing agent, yielding 1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethylamine. This step requires pH control (6.5–7.0) to minimize imine hydrolysis, achieving 65–72% yields.

Coupling Strategies

Reductive Amination

Condensation of 2-methylquinoline-3-carbohydrazide with 1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethylamine in the presence of Ti(OiPr)₄ and subsequent reduction with NaBH₄ affords the target compound. This method, adapted from triazolopyrimidine syntheses, achieves 58% yield but requires rigorous drying to prevent side reactions.

Mitsunobu Coupling

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyethylamine side chain is coupled to the carbohydrazide via an SN2 mechanism. While this method enhances regioselectivity (82% yield), it necessitates chromatographic purification to remove phosphine oxides.

Optimization and Reaction Conditions

Parameter Knorr Synthesis Reductive Amination Mitsunobu Coupling
Yield (%) 85 58 82
Temperature (°C) 120 25 0→25
Key Reagent PPA NaBH₃CN DEAD/PPh₃
Purification Method Recrystallization Column Chromatography Flash Chromatography

Microwave-assisted cyclization reduces reaction times from 12 h to 2 h for quinoline formation, while solvent choice (DMF vs. THF) impacts carbohydrazide crystallinity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.45 (d, J = 8.5 Hz, 1H, quinoline-H), 4.12 (m, 1H, CH-OH), 3.78 (m, 2H, dihydropyridine-H).
  • HRMS (ESI+) : m/z calc. for C₁₉H₂₁N₄O₂ [M+H]⁺ 353.1612, found 353.1609.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm, with tₖ = 6.72 min. Residual solvents (DMF, THF) are below ICH Q3C limits.

Comparative Analysis of Methods

Reductive amination offers cost-effectiveness but struggles with stereocontrol at the hydroxyethyl center. Mitsunobu coupling achieves higher yields but requires toxic reagents. Regulatory data from REACH registrations emphasize the need for solvent recovery systems in large-scale applications, particularly for DMF and THF.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Core Heterocycle Substituents/R-Groups Key Functional Groups Evidence Source
Target Compound Quinoline 3,4-Dihydro-2H-pyridin-1-yl, hydroxyethyl Hydrazide, hydroxyl, piperidinyl -
N’-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide Quinoline + Pyridine Piperidinyl, methylene linker to pyridine Hydrazide, aromatic methylene
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Pyrazolopyridine Acetyl, phenyl groups Hydrazide, acetyl, aromatic
(1-(Pyridin-2-yl)ethylidene)carbonohydrazide Pyridine Pyridinyl ethylidene Carbonohydrazide, conjugated system
3-Methyl-N′-[(E)-(3-nitrophenyl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide Thienopyrazole 3-Nitrobenzylidene, phenyl Hydrazide, nitro group

Key Observations :

  • The target compound’s piperidinyl-hydroxyethyl substituent is unique compared to simpler methylene or benzylidene linkers in analogs .
  • Unlike acetylated derivatives (e.g., ), the hydroxyethyl group may improve water solubility and pharmacokinetic properties.
Physicochemical Properties:
  • Hydroxyethyl Linker : Increases polarity and solubility compared to methylene-linked analogs (e.g., ).

Structure-Activity Relationship (SAR) Trends

Hydrazide Linkage : Critical for hydrogen bonding with biological targets; modifications (e.g., acetylation in ) reduce reactivity .

Heterocyclic Core: Quinoline and pyridine cores enhance aromatic stacking, while pyrazoles/thiophenes introduce steric and electronic diversity .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity and reactivity.
  • Bulky groups (e.g., phenyl in ) may improve target specificity but reduce solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, hydrazide intermediates (e.g., quinoline-3-carbohydrazide) are reacted with substituted dihydro-pyridine derivatives under reflux conditions in ethanol or DMF. Catalysts like glacial acetic acid or sodium acetate are critical for facilitating imine bond formation . Purification often requires column chromatography or recrystallization using solvents such as ethanol/water mixtures to achieve >95% purity. Yield optimization (50–70%) depends on stoichiometric ratios and temperature control (70–90°C).

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Characterization combines spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR confirms the presence of the dihydro-pyridine ring (δ 2.5–3.5 ppm for CH₂ groups) and quinoline protons (δ 7.8–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ and fragmentation patterns to verify the carbohydrazide linkage .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and confirms intramolecular hydrogen bonds between the hydrazide and pyridine moieties .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Kinase Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR or CDK2) to assess IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

  • Methodological Answer : Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with modifications to the dihydro-pyridine or quinoline moieties (e.g., methyl vs. chloro substituents) .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or tubulin, correlating with experimental IC₅₀ values .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in cancer cells?

  • Methodological Answer : Mechanistic studies require:

  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining to assess G1/S or G2/M arrest .
  • Apoptosis Assays : Annexin V-FITC/PI staining and caspase-3/7 activation measurements .
  • Transcriptomic Profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53 or MAPK signaling) .

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer : Key approaches include:

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility while maintaining LogP < 3 .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the dihydro-pyridine ring) and modify labile sites .
  • Prodrug Design : Mask the hydrazide group with acetyl or PEGylated moieties to enhance bioavailability .

Q. What computational methods are effective for predicting off-target interactions and toxicity risks?

  • Methodological Answer : Use:

  • Pharmacophore Modeling : Identify overlapping features with known toxicophores (e.g., reactive quinone imines) .
  • Off-Target Profiling : SwissTargetPrediction or SEA databases to assess potential interactions with GPCRs or ion channels .
  • ADMET Prediction : Tools like ADMETLab 2.0 to estimate hepatotoxicity, hERG inhibition, and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.